(E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile (BAY 11-7085) is a synthetic organic compound widely used in scientific research as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] NF-κB is a transcription factor that plays a crucial role in regulating various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Due to its ability to inhibit NF-κB activation, BAY 11-7085 has emerged as a valuable tool for exploring the role of NF-κB in various physiological and pathological conditions.
Bay 11-7085 was developed by Bayer AG and is commercially available from various suppliers, including Tocris Bioscience and MedChemExpress. It is classified as a small molecule inhibitor, specifically targeting the IκB kinase complex, which plays a crucial role in the NF-kB signaling pathway. The compound has been assigned the CAS number 196309-76-9 and is often used in research settings to explore its effects on cell proliferation, apoptosis, and biofilm formation in various pathogens .
The synthesis of Bay 11-7085 involves several key steps that typically include the formation of the nitrile group and the construction of the core structure. While specific proprietary methods may vary, a general synthetic route includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
Bay 11-7085 has a molecular formula of CHNOS and a molecular weight of approximately 270.30 g/mol. The compound features:
The three-dimensional conformation of Bay 11-7085 allows for effective interaction with the IκB kinase complex, inhibiting its activity and subsequently affecting NF-kB signaling .
Bay 11-7085 participates in various chemical reactions primarily through its ability to inhibit phosphorylation processes within cellular pathways. Key reactions include:
These reactions underscore the compound's multifaceted role in cellular signaling and apoptosis.
The primary mechanism by which Bay 11-7085 exerts its effects involves inhibition of NF-kB signaling pathways. By preventing the phosphorylation and degradation of IκB proteins, Bay 11-7085 stabilizes these inhibitors, thus sequestering NF-kB in the cytoplasm and preventing its translocation to the nucleus.
Bay 11-7085 exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for various biological assays .
Bay 11-7085 has diverse applications across multiple fields:
Bay 11-7085 (chemical name: (E)-3-[4-(tert-butyl)phenylsulfonyl]propenenitrile) functions as an irreversible inhibitor of tumor necrosis factor-alpha (TNF-α)-induced IκBα phosphorylation, with a half-maximal inhibitory concentration (IC₅₀) of ~10 μM [3] [7]. This inhibition stabilizes the IκBα-NF-κB complex in the cytoplasm, preventing nuclear translocation of the transcription factor NF-κB and subsequent activation of pro-inflammatory genes [6] [8]. Consequently, Bay 11-7085 suppresses the expression of NF-κB-dependent adhesion molecules, including E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1), at IC₅₀ values ranging between 5–10 μM in human umbilical vein endothelial cells (HUVECs) [4] [7]. The compound’s specificity was demonstrated through in-gel kinase assays, confirming its selective action on the IκB kinase (IKK) complex without affecting constitutive IκBα phosphorylation [6].
Table 1: Molecular Targets of Bay 11-7085 in NF-κB Pathway Inhibition
Target Process | IC₅₀/Effective Concentration | Biological Outcome | Experimental Model |
---|---|---|---|
IκBα phosphorylation | 10 μM | Stabilization of IκBα-NF-κB complex | HUVECs, gel kinase assays |
Adhesion molecule expression | 5–10 μM | Downregulation of E-selectin, VCAM-1, ICAM-1 | TNF-α-stimulated endothelial cells |
NF-κB nuclear translocation | 0.1 μM (IL-1α-induced) | Blockade of p50/p65 nuclear translocation | HeLa cells |
In rheumatoid arthritis synovial fibroblasts (RASFs), Bay 11-7085 disrupts cellular homeostasis by concurrently modulating autophagic flux and apoptotic pathways. Treatment with Bay 11-7085 (5–20 μM) induces caspase-3, -8, and -9 activation, characteristic of apoptosis, while simultaneously impairing autophagosome-lysosome fusion—a critical step in autophagy completion [1]. This dual perturbation triggers an accumulation of damaged cellular organelles and reactive oxygen species (ROS), shifting the balance toward apoptotic cell death. Notably, Bay 11-7085 downregulates anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-X₍L₎, reducing the Bcl-2/Bax ratio and promoting mitochondrial outer membrane permeabilization (MOMP) [1] [10]. The compound’s efficacy in RASFs underscores its potential as a disease-modifying agent in autoimmune pathologies where synovial hyperplasia is driven by apoptosis-resistant cells.
Bay 11-7085 intersects with glucocorticoid signaling by modulating GR phosphorylation and stability. In macrophages and other immune cells, constitutive NF-κB activation promotes GR phosphorylation via p38 mitogen-activated protein kinase (MAPK), leading to GR ubiquitination and proteasomal degradation. Bay 11-7085 (1–10 μM) reverses this process by inhibiting IKK-dependent NF-κB activation, thereby reducing GR phosphorylation and enhancing GR protein half-life [4]. Stabilized GR translocates to the nucleus and suppresses pro-inflammatory genes through transrepression mechanisms. This crosstalk elucidates how Bay 11-7085 can potentiate glucocorticoid signaling even in cell types resistant to steroid therapy, offering a combinatorial approach for inflammation management.
Peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating lipid metabolism and inflammation, is inactivated by Bay 11-7085 through an NF-κB-independent mechanism. In adipocytes and colon cancer cells, Bay 11-7085 (IC₅₀: 3–7 μM) suppresses PPAR-γ transcriptional activity by promoting its SUMOylation and cytoplasmic sequestration [1] [9]. This inactivation synergizes with NF-κB inhibition to amplify pro-apoptotic signals:
Beyond apoptosis and autophagy, Bay 11-7085 (5–10 μM) induces ferroptosis—an iron-dependent, non-apoptotic cell death—primarily in breast cancer (MCF-7, MDA-MB-231) and renal carcinoma cells [5]. This process hinges on the compound’s ability to activate the nuclear factor erythroid 2–related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) axis while inhibiting the cystine/glutamate antiporter system Xc⁻ (subunit SLC7A11):
Table 2: Key Markers of Bay 11-7085-Induced Ferroptosis
Ferroptosis Marker | Regulation by Bay 11-7085 | Downstream Effect |
---|---|---|
Nrf2 Nuclear Accumulation | Increased | Transcriptional activation of HMOX1 |
HO-1 Protein Levels | Upregulated (4–8 fold) | Iron release → lipid ROS generation |
SLC7A11 Expression | Downregulated | GSH depletion → GPX4 inactivation |
Cellular Iron Pool | Expanded | Catalysis of Fenton reactions |
Lipid Peroxides | Accumulated (2–3 fold increase) | Loss of membrane integrity → cell rupture |
Genetic ablation of Nrf2, SLC7A11, or HMOX1 significantly attenuates Bay 11-7085-induced ferroptosis, confirming the centrality of this pathway [5]. Intriguingly, this mechanism operates independently of IκBα phosphorylation blockade, revealing a bifunctional aspect of Bay 11-7085’s activity that extends beyond canonical NF-κB inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7